N,N',3-Triphenylcarbazamidine

Description

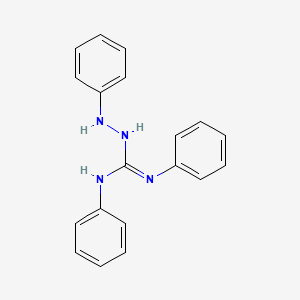

N,N',3-Triphenylcarbazamidine is a carbazamide derivative characterized by three phenyl groups substituted at the 1, 3, and 5 positions of the carbazamidine backbone. Such compounds often exhibit applications in agrochemicals or pharmaceuticals due to their stability and functional group diversity .

Properties

CAS No. |

63467-95-8 |

|---|---|

Molecular Formula |

C19H18N4 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1-anilino-2,3-diphenylguanidine |

InChI |

InChI=1S/C19H18N4/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)23-22-18-14-8-3-9-15-18/h1-15,22H,(H2,20,21,23) |

InChI Key |

IIKIDHJZPRTCEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NNC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with structural or functional similarities, though direct comparisons to N,N',3-Triphenylcarbazamidine are absent. Below is an analysis of analogous compounds:

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-Triazol-3-yl Carbamate (Compound 3)

- Structure : Features a triazole core with phenylacetyl and carbamate substituents.

- Reactivity : Synthesized via nucleophilic substitution with ethyl chloroformate, followed by hydrazine hydrate treatment. This reactivity contrasts with carbazamidines, which typically undergo condensation or cyclization reactions rather than nucleophilic substitutions .

- Functional Groups : Contains NH2 and NH-triazole groups, which may influence hydrogen-bonding capabilities compared to the NH groups in carbazamidines.

Pesticide Benzamides (e.g., Flutolanil, Cyprofuram)

- Structure : Substituted benzamides with trifluoromethyl or chlorophenyl groups.

- Function : Used as fungicides (flutolanil) or herbicides (methoprotryne). Unlike carbazamidines, these compounds rely on amide bonds for bioactivity rather than carbazamidine’s NH-NH linkage .

- Stability : Benzamides generally exhibit higher hydrolytic stability due to their rigid aromatic systems, whereas carbazamidines may be more reactive due to NH groups.

Soybean Nodulation-Related Nitrogen Compounds

- Role: Compounds like inabenfide (a pyridinecarboxamide) regulate plant growth and nitrogen fixation.

Key Research Findings and Data

| Property | This compound | Ethyl Triazolyl Carbamate | Flutolanil |

|---|---|---|---|

| Core Structure | Carbazamidine | Triazole | Benzamide |

| Functional Groups | NH, NH', 3xPh | NH-triazole, carbamate | CF3, OMe |

| Reactivity | Condensation | Nucleophilic substitution | Hydrolytic stability |

| Applications | Not specified (potential agrochemical) | Intermediate synthesis | Fungicide |

Critical Analysis of Evidence Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.